molecular formula C16H11ClN5NaO7S B14732476 Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt CAS No. 6359-96-2

Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt

Cat. No.: B14732476
CAS No.: 6359-96-2
M. Wt: 475.8 g/mol
InChI Key: HDNIIDKHCASDLF-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the azo group through a diazotization reaction. The final steps involve sulfonation and nitration to introduce the sulfonic acid and nitro groups, respectively. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring but lacking the azo or nitro groups.

    Azo compounds: Compounds with the azo group but different aromatic rings or substituents.

Uniqueness

The uniqueness of Benzenesulfonic acid, 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitro-, monosodium salt lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6359-96-2

Molecular Formula

C16H11ClN5NaO7S

Molecular Weight

475.8 g/mol

IUPAC Name

sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(22(25)26)7-13(15(12)23)30(27,28)29;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

HDNIIDKHCASDLF-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+]

Origin of Product

United States

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